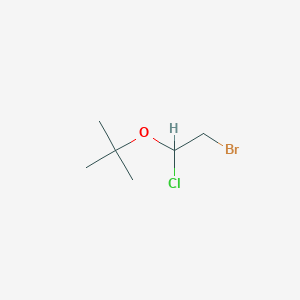
2-(2-Bromo-1-chloroethoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1-chloroethoxy)-2-methylpropane is an organic compound characterized by the presence of both bromine and chlorine atoms attached to an ethoxy group, which is further connected to a methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-chloroethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with 2-bromo-1-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1-chloroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of oxides and other oxygen-containing compounds.
Reduction Reactions: Formation of simpler hydrocarbons and removal of halogen atoms.
Applications De Recherche Scientifique
2-(2-Bromo-1-chloroethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-1-chloroethoxy)-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chloroethane: A simpler compound with similar halogen atoms but a different structure.
2-Bromo-1-chloropropane: Another compound with bromine and chlorine atoms but a different carbon backbone.
Uniqueness
2-(2-Bromo-1-chloroethoxy)-2-methylpropane is unique due to its specific arrangement of halogen atoms and the ethoxy group attached to a methylpropane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113279-37-1 |
|---|---|
Formule moléculaire |
C6H12BrClO |
Poids moléculaire |
215.51 g/mol |
Nom IUPAC |
2-(2-bromo-1-chloroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12BrClO/c1-6(2,3)9-5(8)4-7/h5H,4H2,1-3H3 |
Clé InChI |
YZBRPBHSMBUTOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


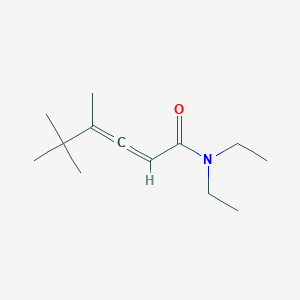
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

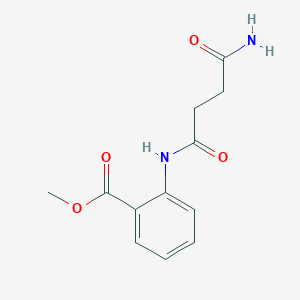
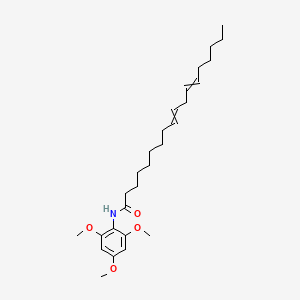
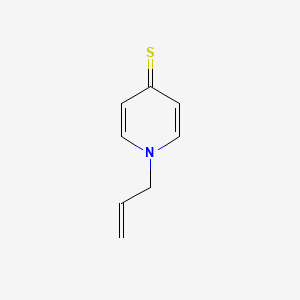
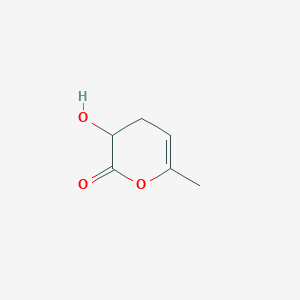
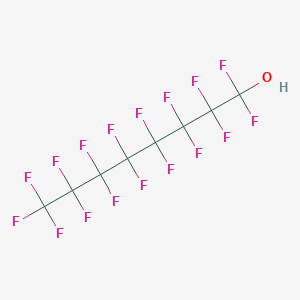
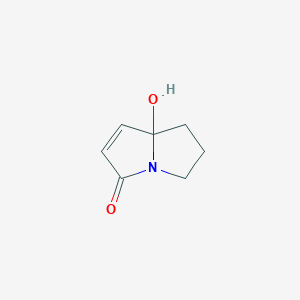
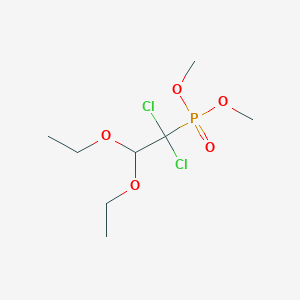
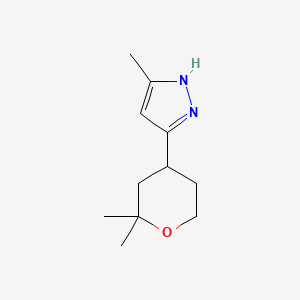
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
